N-methyl-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide
Overview
Description
N-methyl-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as NBI-98854, is a small molecule drug that has been developed for the treatment of various neurological disorders such as tardive dyskinesia and Huntington's disease.
Mechanism of Action
NBI-98854 works by selectively inhibiting the uptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and cognition. By blocking the reuptake of dopamine, NBI-98854 increases the availability of dopamine in the brain, which helps to improve the symptoms of neurological disorders such as tardive dyskinesia and Huntington's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBI-98854 have been extensively studied in animal models and human clinical trials. It has been shown to increase the levels of dopamine in the brain, which leads to an improvement in motor function and a reduction in involuntary movements in patients with tardive dyskinesia. NBI-98854 has also been shown to improve cognitive function and reduce the progression of Huntington's disease in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBI-98854 is its high selectivity for dopamine uptake inhibition, which minimizes the risk of side effects. It has also been shown to have a favorable safety profile in human clinical trials. However, one limitation of NBI-98854 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic efficacy.
Future Directions
Future research on NBI-98854 could focus on the development of more potent and selective dopamine uptake inhibitors, as well as the investigation of its potential use in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, studies could explore the optimal dosing and administration of NBI-98854 to maximize its therapeutic potential while minimizing side effects. Finally, research could investigate the potential synergistic effects of NBI-98854 with other medications or therapies for the treatment of neurological disorders.
Scientific Research Applications
NBI-98854 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the severity of tardive dyskinesia, a movement disorder caused by long-term use of antipsychotic medications. NBI-98854 has also been investigated for its potential use in the treatment of Huntington's disease, a genetic disorder that affects the brain and causes progressive deterioration of cognitive and motor functions.
properties
IUPAC Name |
N-methyl-N'-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-17-14(22)15(23)18-6-7-19-8-10-20(11-9-19)16(24)12-2-4-13(5-3-12)21(25)26/h2-5H,6-11H2,1H3,(H,17,22)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLRUWMRIMQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.